![molecular formula C17H13N3O2S B5341331 N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5341331.png)
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets non-receptor tyrosine kinases. It has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mécanisme D'action
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide inhibits the activity of non-receptor tyrosine kinases by binding to the ATP-binding site of these enzymes. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell activation and proliferation. This compound has been shown to selectively target BTK and ITK, which are critical for the survival and proliferation of B cells and T cells, respectively.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of lymphoma, leukemia, and solid tumors. It also has immunomodulatory effects, including the inhibition of B cell and T cell activation, cytokine production, and antibody secretion. These effects make this compound a promising candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide is its selectivity for non-receptor tyrosine kinases, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and low clearance. However, this compound has limited solubility in water, which can make it challenging to formulate for in vivo studies.
Orientations Futures
Several future directions for N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide research include the evaluation of its efficacy and safety in clinical trials, the investigation of its potential as a combination therapy with other anti-cancer agents, and the exploration of its immunomodulatory effects in autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential long-term effects on immune cell function.
Méthodes De Synthèse
The synthesis of N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves several steps, including the condensation of 2-chlorothiophene-3-carboxylic acid with 4-aminobenzophenone, followed by the reaction with 3-pyridylboronic acid and N,N-dimethylformamide to produce the final product. The purity of this compound can be achieved through recrystallization and column chromatography.
Applications De Recherche Scientifique
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of several non-receptor tyrosine kinases, including BTK, ITK, and TXK. These kinases play a crucial role in the activation and proliferation of B cells, T cells, and myeloid cells, which are involved in the pathogenesis of various diseases.
Propriétés
IUPAC Name |
N-[4-(pyridin-3-ylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-16(20-14-3-1-9-18-11-14)12-5-7-13(8-6-12)19-17(22)15-4-2-10-23-15/h1-11H,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOKDXXESMHHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-bromophenyl)ethylidene]hydrazinecarboximidamide](/img/structure/B5341253.png)
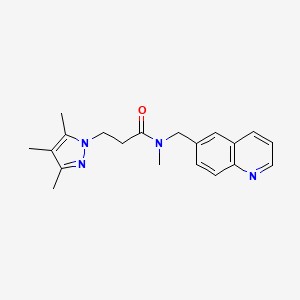
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341261.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5341268.png)
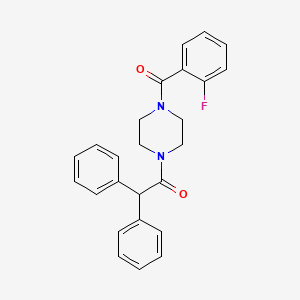
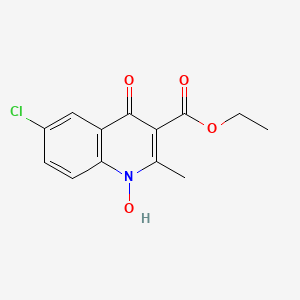
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5341291.png)

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5341320.png)
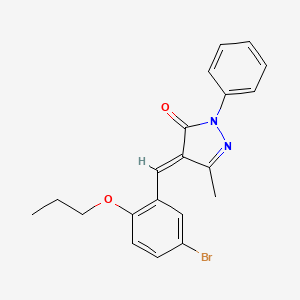
![4-[(5-ethylpyridin-2-yl)methyl]-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5341338.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxo-N-(2-thienylmethyl)octahydro-1,6-naphthyridine-6(2H)-carboxamide hydrochloride](/img/structure/B5341342.png)
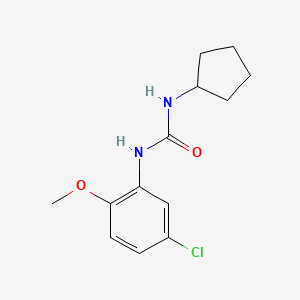
![1-acetyl-N-[(2-methylphenyl)(2-thienyl)methyl]piperidine-4-carboxamide](/img/structure/B5341346.png)